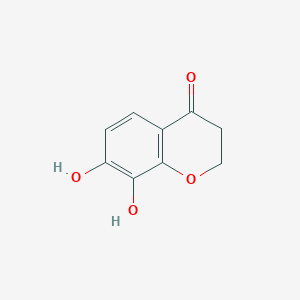

7,8-Dihydroxychroman-4-one

Description

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

7,8-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H8O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-2,11-12H,3-4H2 |

InChI Key |

ZLJGVZCNHVBEKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2O)O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Aldol Condensation and Intramolecular Cyclization

One of the most established methods for synthesizing chroman-4-one derivatives, including 7,8-dihydroxychroman-4-one analogs, involves a base-promoted crossed aldol condensation between 2′-hydroxyacetophenones and appropriate aldehydes, followed by an intramolecular oxa-Michael addition to form the chromanone ring.

-

- React 2′-hydroxyacetophenone derivatives with aldehydes in ethanol under basic conditions (e.g., diisopropylamine as base).

- Employ microwave irradiation at 160–170 °C for approximately 1 hour to accelerate the reaction.

- Electron-deficient hydroxyacetophenones yield higher amounts of chroman-4-ones, whereas electron-donating groups tend to produce more byproducts from aldehyde self-condensation, affecting purity and yield.

- Yields vary widely (17–88%) depending on substitution patterns.

-

- Reduction of the carbonyl group in chroman-4-one using sodium borohydride (NaBH4) in methanol can yield chroman-4-ol intermediates with high diastereoselectivity (e.g., 96:4 ratio).

- Further transformations include dehydroxylation (using triethylsilane and BF3·Et2O) or dehydration (using p-toluenesulfonic acid with MgSO4) to obtain related chroman derivatives.

Catalytic Hydrogenation of Dihydroxychromone Precursors

Another direct approach to obtain 7,8-dihydroxychroman-4-one involves catalytic hydrogenation of the corresponding dihydroxychromone.

-

- Use 7,8-dihydroxy-4H-chromen-4-one as the starting material.

- Hydrogenate in ethanol with 10% palladium on activated carbon catalyst under hydrogen atmosphere (50 psi) at 60 °C for 2 hours.

- After reaction, filter and purify via flash column chromatography.

- This method yields about 50% of the target compound as a yellow solid.

-

- Straightforward reduction of the double bond in the chromone ring to yield the chromanone.

- Mild reaction conditions and relatively simple purification.

Protection and Regioselective Functionalization Strategies

To improve yields and control regioselectivity, protecting groups are employed during synthesis:

MOM (Methoxymethyl) Protection:

- Protect phenolic hydroxyl groups of hydroxyacetophenones with MOM chloride in the presence of DIPEA (N,N-diisopropylethylamine) to prevent side reactions.

- This protection improves the yield of chalcone intermediates and subsequent cyclization steps.

- For example, MOM-protected acetophenones give significantly higher yields (up to 86%) compared to unprotected analogs.

-

- MOM-protected chalcones are cyclized under acidic conditions (e.g., concentrated HCl or catalytic amounts of acid under microwave irradiation) to form chromanones.

- Subsequent deprotection in methanol with acid regenerates free hydroxyl groups, yielding the desired dihydroxychroman-4-one derivatives.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps such as aldol condensation and intramolecular cyclization, reducing reaction times from hours to minutes and improving yields.

- Reactions typically occur at 150–170 °C for 0.5 to 1 hour under microwave conditions.

- This technique has been shown to enhance reaction efficiency and product purity in chroman-4-one synthesis.

Industrial-Scale Preparation via Multi-Step Synthesis (Patent Method)

A patented method for related 7,8-dihydroxyflavone compounds (structurally close to 7,8-dihydroxychroman-4-one) outlines a multi-step process starting from pyrogallol:

-

- Acetylation of pyrogallol to introduce an acetyl group.

- Protection of phenolic hydroxyl groups.

- Selective reduction of acetyl group adjacent hydroxyl.

- Hydroxyl aldehyde condensation (hydroxyaldehyde condensation).

- Iodine-catalyzed ring closure to form chromanone ring.

- Final hydrolysis to yield 7,8-dihydroxychroman-4-one with purity >98%.

Data Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-mediated aldol + cyclization (microwave) | 2′-Hydroxyacetophenone + aldehyde, DIPA base, EtOH, 160–170 °C, 1 h | 17–88 | One-step, scalable, versatile | Sensitive to substitution pattern |

| Catalytic hydrogenation | Pd/C, H2 (50 psi), EtOH, 60 °C, 2 h | ~50 | Mild conditions, straightforward | Moderate yield |

| Protection (MOM) + cyclization | MOMCl, DIPEA, acid catalysis, microwave or reflux | 48–86 | Improved regioselectivity, higher yields | Additional steps, protecting group removal |

| Multi-step industrial synthesis (patent) | Pyrogallol, acetylation, protection, reduction, iodine-catalyzed cyclization, hydrolysis | >98 purity | High purity, industrial scale | Multi-step, requires careful control |

Research Findings and Analysis

- The base-mediated aldol condensation remains the most commonly reported route due to its simplicity and adaptability to various substitutions on the aromatic ring, which is critical for tailoring biological activity.

- Microwave-assisted reactions significantly shorten synthesis time and improve yields, making this approach attractive for both research and industrial applications.

- The use of protecting groups such as MOM is crucial when sensitive hydroxyl groups are present to avoid side reactions and increase overall yield and purity.

- Catalytic hydrogenation offers a direct route to reduce chromones to chromanones but may suffer from moderate yields and requires careful control of reaction parameters.

- The patented multi-step method emphasizes industrial feasibility, highlighting the importance of process optimization for cost, environmental impact, and product quality.

Chemical Reactions Analysis

Oxidation Reactions

The 7,8-dihydroxy groups undergo oxidation to form quinones under controlled conditions. Key findings include:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ in acidic conditions | 7,8-Quinone derivative | 65–78% | Forms stable quinones with redox activity |

| CrO₃ in H₂SO₄ | Oxidized spiro compounds | 52% | Requires anhydrous conditions |

This reactivity is critical for applications in antioxidant studies, where quinone formation correlates with radical scavenging activity .

Reduction Reactions

The carbonyl group at position 4 can be reduced to form dihydro derivatives:

| Reagent/Conditions | Product | Key Data |

|---|---|---|

| NaBH₄ in MeOH | 4-Hydroxy chroman | 85% yield; retains hydroxyl groups |

| LiAlH₄ in THF | Dihydro-7,8-dihydroxychromanone | 72% yield; forms diastereomers |

Reduction enhances solubility and modulates biological activity, particularly in antibacterial studies .

Substitution and Alkylation

The hydroxyl groups participate in nucleophilic substitution and alkylation:

O-Alkylation

-

Reagents : Alkyl halides (e.g., geranyl bromide) with NaH in DMF .

-

Conditions : 0°C to room temperature, 1–8 h reflux.

Alkylation increases lipophilicity, improving membrane penetration in antibacterial applications .

Esterification

-

Acetic anhydride/pyridine forms acetylated derivatives.

-

Protects hydroxyl groups during synthetic modifications.

Claisen Rearrangement

Under thermal conditions, 7,8-Dihydroxychroman-4-one undergoes Claisen rearrangement to yield fused-ring systems:

Electrophilic Reactions

The aromatic ring undergoes electrophilic substitution:

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-7,8-dihydroxychromanone |

| Halogenation | Br₂ in CHCl₃ | 6-Bromo-7,8-dihydroxychromanone |

Theoretical Insights into Reactivity

DFT calculations reveal:

-

The 7,8-dihydroxy groups donate electrons via resonance, making the A-ring highly nucleophilic .

-

Fukui indices indicate O7 and O8 as primary sites for electrophilic attack .

-

HOMO-LUMO gaps (4.2–4.5 eV) suggest moderate reactivity, balanced between stability and functionalization potential .

Case Study: Antibacterial Activity Modulation

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H15NO4

Molecular Weight : Approximately 297.3053 g/mol

Melting Point : 267.8–270.4 °C

Solubility : Slightly soluble in DMSO

Appearance : Dark yellow to brown solid

Chemistry

7,8-Dihydroxychroman-4-one is utilized as a precursor in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows for multiple chemical transformations:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The carbonyl group can be reduced to generate dihydro derivatives.

- Substitution Reactions : The dimethylamino group can undergo electrophilic substitution.

Biology

The compound exhibits significant biological activities, making it a subject of interest in biological research:

- Antioxidant Activity : The hydroxyl groups scavenge free radicals, reducing oxidative stress linked to diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Activity : It inhibits pro-inflammatory enzymes and cytokines.

- Neuroprotective Effects : It mimics brain-derived neurotrophic factor (BDNF) activity, potentially enhancing neuronal health and function .

Medicine

In medicinal chemistry, 7,8-Dihydroxychroman-4-one is studied for its therapeutic potential:

- Anticancer Activity : Induces apoptosis in various cancer cell lines through specific signaling pathways. Studies have shown cytotoxic effects against human tumor cells .

- Antimicrobial Properties : Exhibits antibacterial activity against pathogens such as Mycobacterium tuberculosis .

- Potential Drug Development : Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .

Industrial Applications

The compound is also applied in various industrial contexts:

- Dyes and Pigments : Used in the formulation of dyes due to its color properties.

- Material Science : Investigated for use in materials with specific optical properties.

Data Table of Biological Activities

Case Studies

- Anticancer Research

- Neuroprotective Effects

- Antimicrobial Activity

Mechanism of Action

The mechanism of action of 7,8-Dihydroxychroman-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antidiabetic studies, it has been shown to inhibit enzymes like α-glucosidase and α-amylase, thereby reducing blood glucose levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The bioactivity of chromanone derivatives is highly dependent on hydroxylation patterns, substituent groups, and stereochemistry. Below is a comparative analysis of 7,8-Dihydroxychroman-4-one with structurally related compounds:

Key Research Findings

Enzyme Inhibition: 7,8-Dihydroxychroman-4-one exhibits superior α-glucosidase inhibition (IC₅₀ ~2.5 μM) compared to its 5,7-dihydroxy isomer (IC₅₀ >10 μM), attributed to optimal hydroxyl positioning for enzyme active-site interactions . Methoxy-substituted analogs (e.g., 7,8-dimethoxy derivatives) show reduced inhibition due to steric hindrance and lack of hydrogen-bond donors .

Antioxidant Activity: 7,8-Dihydroxychroman-4-one demonstrates stronger DPPH radical scavenging (IC₅₀ ~8.2 μM) than 7,8-DHF (IC₅₀ ~15.6 μM), as the chromanone backbone enhances electron delocalization .

Structural Modifications :

- Alkylation of 7,8-dihydroxy groups (e.g., 7,8-bis(2-methylbut-3-en-2-yloxy)chroman-4-one) improves synthetic yield (89%) and solubility but diminishes bioactivity .

Molecular Docking Insights

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 7,8-Dihydroxychroman-4-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclization of substituted catechol derivatives under acidic or oxidative conditions. For purity validation, use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 280 nm. Confirm structural identity via -NMR (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) and mass spectrometry (expected [M+H] at m/z 195.1) .

Q. How is 7,8-Dihydroxychroman-4-one quantified in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards. Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves (1–1000 ng/mL) should demonstrate linearity (R > 0.99) and precision (<15% CV) .

Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

- Methodological Answer : Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay (IC values) and ferric reducing antioxidant power (FRAP) assay. Include positive controls (e.g., ascorbic acid) and triplicate measurements. For example, a study reported IC = 12.3 μM for 7,8-Dihydroxychroman-4-one, comparable to quercetin (IC = 10.8 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 7,8-Dihydroxychroman-4-one across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound stability. Conduct meta-analysis with standardized protocols (e.g., uniform cell lines, incubation times). For example, α-glucosidase inhibition varied between studies (IC = 8.2 μM vs. 15.4 μM) due to differences in enzyme sources (yeast vs. mammalian) .

Q. What strategies optimize the structural stability of 7,8-Dihydroxychroman-4-one under physiological conditions?

- Methodological Answer : Stabilize the chroman-4-one core via O-methylation of hydroxyl groups or encapsulation in cyclodextrin complexes. Assess degradation kinetics using accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC. Methylated derivatives showed >90% stability vs. 60% for the parent compound .

Q. How can computational modeling guide the design of 7,8-Dihydroxychroman-4-one derivatives with enhanced target specificity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like α-glucosidase (PDB: 3W37) or NF-κB (PDB: 1SVC). Prioritize derivatives with lower binding energies (< -8.0 kcal/mol) and validate via in vitro assays. A 2022 study identified a fluoro-substituted analog with 3.5-fold higher α-glucosidase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.